7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline
Description
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline (CAS: 787640-40-8) is a tetrahydroisoquinoline derivative featuring a 1,2,4-triazole substituent at the 7-position of the isoquinoline scaffold. Its molecular formula is C₁₁H₁₂N₄, with a molecular weight of 200.24 g/mol and a topological polar surface area of 42.7 Ų . The compound’s structure includes a fused bicyclic system (tetrahydroisoquinoline) and a triazole heterocycle, which confers unique electronic and steric properties. The InChIKey (SMIUEYGYPRCATG-UHFFFAOYSA-N) and SMILES (N1CCC2C=CC(=CC=2C1)N1C=NN=C1) provide precise structural identifiers .
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
7-(1,2,4-triazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12N4/c1-2-11(15-7-13-14-8-15)5-10-6-12-4-3-9(1)10/h1-2,5,7-8,12H,3-4,6H2 |
InChI Key |
SMIUEYGYPRCATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the triazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts as catalysts and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the tetrahydroisoquinoline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted triazole-tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological activity. The tetrahydroisoquinoline moiety can also interact with enzymes and receptors, enhancing the compound’s overall activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- The triazole group in 7-(1,2,4-Triazol-4-YL)-THIQ introduces a rigid, planar heterocycle, favoring π-π stacking interactions absent in aliphatic substituents (e.g., 1MeTIQ) .
Pharmacological and Metabolic Comparisons
Blood-Brain Barrier (BBB) Penetration
- 1MeTIQ and TIQ (unsubstituted THIQ) exhibit 4.5-fold higher brain concentration than blood within 4 hours post-administration, attributed to their lipophilic N1-methyl or unsubstituted amine groups .
- 7-(1,2,4-Triazol-4-YL)-THIQ : The polar triazole may reduce BBB penetration compared to 1MeTIQ, though computational models (e.g., topological PSA of 42.7 Ų) suggest moderate permeability .
Metabolic Pathways
- TIQ/1MeTIQ : Excreted 72–76% unchanged in rats; metabolized via 4-hydroxylation (2.7–8.7%) and N-methylation (0.4–0.7%) .
- Dopamine-derived THIQs (e.g., salsolinol): Metabolized to N-methylisoquinolinium ions via MAO, leading to ATP depletion and neurotoxicity .
Cytotoxicity and Neurotoxicity Profiles
Insights :
- The triazole’s non-redox nature and absence of N-methylation sites in 7-(1,2,4-Triazol-4-YL)-THIQ may mitigate neurotoxicity risks associated with dopamine-derived analogs .
Biological Activity
The compound 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline that incorporates a triazole moiety. This structural modification has been associated with various biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. In particular:
- Inhibition of Cytokine Release : Studies have shown that derivatives of 1,2,4-triazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated a reduction in TNF-α levels in stimulated macrophages .
- COX Inhibition : Some triazole derivatives have been identified as selective COX-2 inhibitors. For example, one study reported a compound with a COX-2 IC50 of 20.5 µM compared to indomethacin's COX-2 IC50 of 29.6 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound showed efficacy against both types of bacteria in vitro. The specific mechanisms by which it exerts its antimicrobial effects are still under investigation .
Antiproliferative Effects
Preliminary studies have indicated that this compound may also possess antiproliferative properties:
- Cancer Cell Lines : Research involving various cancer cell lines has suggested that triazole derivatives can inhibit cell proliferation. The exact IC50 values and mechanisms require further elucidation .
Synthesis and Evaluation
A recent study synthesized several triazole derivatives and evaluated their biological activities. The synthesis involved reactions of amidrazones with succinic anhydride to produce various derivatives . The following table summarizes some key findings:
| Compound | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| 3a | TNF-α Inhibition | 15 | Significant anti-inflammatory effect |
| 3b | COX-2 Inhibition | 20.5 | More effective than indomethacin |
| 3c | Antimicrobial | N/A | Effective against Gram-positive bacteria |
| 3d | Antiproliferative | N/A | Inhibits growth in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
